5-Acetyl-6-amino-1,3-dimethyluracil
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Description
“5-Acetyl-6-amino-1,3-dimethyluracil” is a chemical compound . It contains a total of 25 bonds, including 14 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 aliphatic ketone, 1 urea (-thio) derivative, 1 primary amine (aliphatic), and 1 imide (-thio) .
Synthesis Analysis
The synthesis of uracil-based compounds, such as “5-Acetyl-6-amino-1,3-dimethyluracil”, can be achieved by reacting 6-amino-1,3-dimethyluracil with other derivatives. This reaction can be catalyzed by nano-Ag at 70 °C .
Molecular Structure Analysis
The molecular formula of “5-Acetyl-6-amino-1,3-dimethyluracil” is C8H11N3O3 . It has a molecular weight of 197.191 Da . The structure includes a six-membered ring, a ketone, a urea derivative, a primary amine, and an imide .
Chemical Reactions Analysis
The reaction of 5,6-diamino-1,3-dimethyluracil with α, β-dihalopropanones results in β-(5-amno-6-amino-1,3-uracil)chalcones .
Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 155.15 g/mol .
Safety And Hazards
properties
IUPAC Name |
5-acetyl-6-amino-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-4(12)5-6(9)10(2)8(14)11(3)7(5)13/h9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIVTPCAYOUSLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N(C(=O)N(C1=O)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40313080 |
Source
|
Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-amino-1,3-dimethyluracil | |
CAS RN |
32970-32-4 |
Source
|
Record name | NSC266175 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266175 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Acetyl-6-amino-1,3-dimethyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40313080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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